molecular formula C21H20ClN5O2 B12131525 2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12131525
M. Wt: 409.9 g/mol
InChI Key: DWAHBFVMIQAZOM-UHFFFAOYSA-N
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Description

2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, a chlorobenzyl group, and a methoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, chlorinating agents, and methoxyethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include various substituted quinoxalines, amines, and methoxy derivatives .

Scientific Research Applications

2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

2-amino-1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H20ClN5O2/c1-29-11-10-24-21(28)17-18-20(26-16-5-3-2-4-15(16)25-18)27(19(17)23)12-13-6-8-14(22)9-7-13/h2-9H,10-12,23H2,1H3,(H,24,28)

InChI Key

DWAHBFVMIQAZOM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)Cl)N

Origin of Product

United States

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